molecular formula C15H20N2O3 B14017944 Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate

Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate

Cat. No.: B14017944
M. Wt: 276.33 g/mol
InChI Key: PTRYLWKLNLPKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

The synthesis of TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule, altering its chemical and biological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE can be compared with other benzodiazepine derivatives, such as:

    DIAZEPAM: Known for its anxiolytic and sedative properties.

    LORAZEPAM: Used for its strong anxiolytic and anticonvulsant effects.

    CLONAZEPAM: Noted for its anticonvulsant and muscle relaxant properties.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 1-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-13(18)16(4)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3

InChI Key

PTRYLWKLNLPKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

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